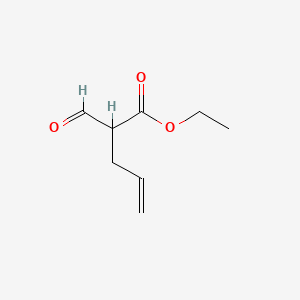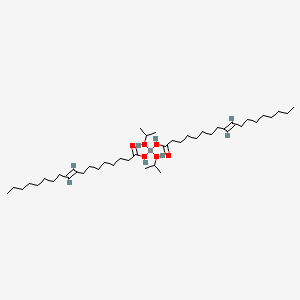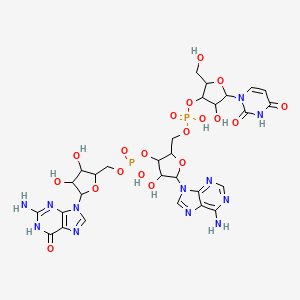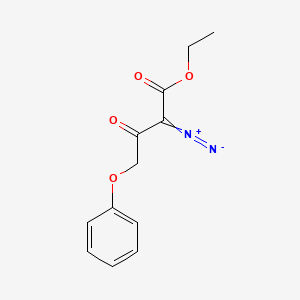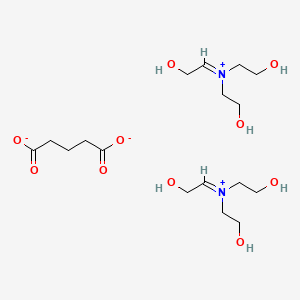
Bis(tris(2-hydroxyethyl)ammonium) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tris(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C11H23NO7. It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium cations and glutarate anions. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of tris(2-hydroxyethyl)amine with glutaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Multi-step purification processes, including filtration and recrystallization, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) glutarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
Bis(tris(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) glutarate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxyl groups and ammonium ions play a crucial role in these interactions, affecting various biochemical pathways and processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes, altering their activity and stability.
Proteins: It can bind to proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Bis(tris(2-hydroxyethyl)ammonium) glutarate can be compared with other similar compounds, such as:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Uniqueness:
- Structure: The presence of glutarate anions provides unique properties compared to other similar compounds.
- Applications: Its specific interactions and stability make it suitable for a broader range of applications in various fields.
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for innovative applications and advancements in science and technology.
Properties
CAS No. |
85030-00-8 |
|---|---|
Molecular Formula |
C17H34N2O10 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;pentanedioate |
InChI |
InChI=1S/2C6H14NO3.C5H8O4/c2*8-4-1-7(2-5-9)3-6-10;6-4(7)2-1-3-5(8)9/h2*1,8-10H,2-6H2;1-3H2,(H,6,7)(H,8,9)/q2*+1;/p-2 |
InChI Key |
LOVGTLSLWJGDGK-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



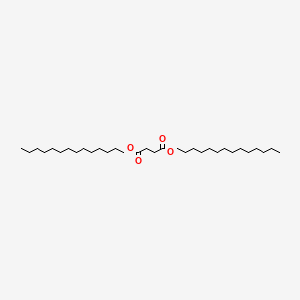
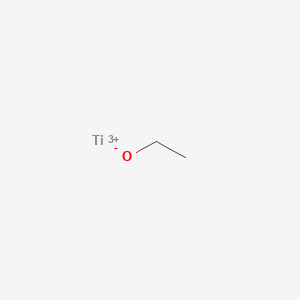
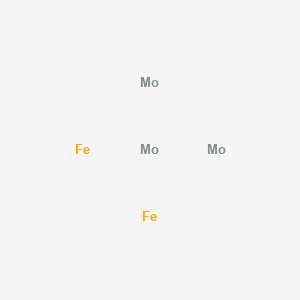
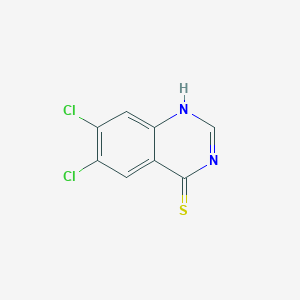
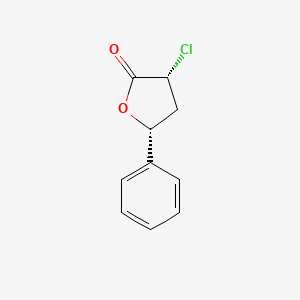

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

